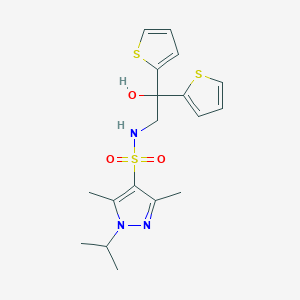

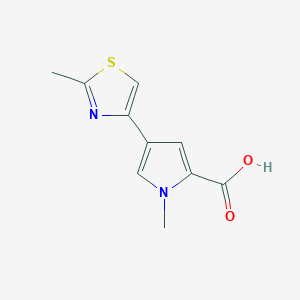

1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid” is a derivative of pyrrole and thiazole . It is a part of a class of compounds that are inhibitors of histone deacetylase (HDAC) and are useful for treating cellular proliferative diseases, including cancer . Further, these compounds are useful for treating neurodegenerative diseases, schizophrenia, and stroke among other diseases .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H15N3O3S . The molecular weight of this compound is 293.3415 .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C13H15N3O3S . The molecular weight of this compound is 293.3415 .Applications De Recherche Scientifique

Synthetic Chemistry and Medicinal Applications

Synthesis and Biological Characterization : Research on N-acyl-thiazolidine-4-carboxylic acid derivatives, structurally similar to the compound , indicates their potential for influencing learning and memory processes through the central cholinergic system (É. S. Krichevskii et al., 2007). These findings suggest possible applications in neuromodulation and the treatment of cognitive disorders.

Novel Synthetic Pathways : The novel synthesis of pyrrolo[2,1-c][1,4]benzodiazocine ring systems, involving 1H-pyrrole-2-carbaldehyde, showcases advanced synthetic methodologies that could be adapted for the synthesis of complex molecules including the compound of interest (Konstantina Koriatopoulou et al., 2008). This could have implications for drug development and the synthesis of bioactive molecules.

Dipolar Cycloaddition for Heterocyclic Synthesis : Intramolecular dipolar cycloaddition techniques have been utilized to synthesize chiral pyrrolo[1,2-c]thiazoles, a process that might be relevant for generating derivatives of the compound under discussion for pharmacological evaluation (T. M. Pinho e Melo et al., 2002).

Aurora Kinase Inhibition for Cancer Therapy : The structural motif found in the compound of interest appears in the context of Aurora kinase inhibitors, suggesting potential applications in cancer treatment. Research on related compounds emphasizes the role of such molecules in targeted therapies (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity : Compounds with thiazole and pyrrole moieties have been evaluated for antimicrobial activity, indicating the potential of the compound to serve as a scaffold for developing new antimicrobial agents (Yahya Nural et al., 2018).

Mécanisme D'action

The compound “1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid” is an inhibitor of histone deacetylase (HDAC) and is useful for treating cellular proliferative diseases, including cancer . It is also useful for treating neurodegenerative diseases . Glutamate receptors play a crucial role in the central nervous system and are implicated in different brain disorders . They play a significant role in the pathogenesis of neurodegenerative diseases (NDDs) such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis .

Propriétés

IUPAC Name |

1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-11-8(5-15-6)7-3-9(10(13)14)12(2)4-7/h3-5H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMHNTULTGNALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CN(C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2805813.png)

![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2805814.png)

![5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2805817.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)